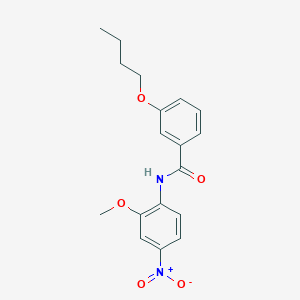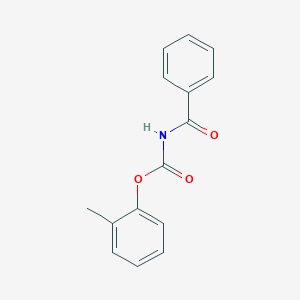
2-methylphenyl benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylphenyl benzoylcarbamate, also known as O-Methyl-O-(2-methylphenyl) carbamate, is a widely used compound in scientific research. This compound is a carbamate derivative that is commonly used as a cholinesterase inhibitor. It has been found to have various applications in scientific research, including its use in the development of new drugs for the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-methylphenyl benzoylcarbamate involves its ability to inhibit cholinesterase enzymes. Cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is essential for proper brain function. By inhibiting these enzymes, 2-methylphenyl benzoylcarbamate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylphenyl benzoylcarbamate include its ability to improve cognitive function by increasing the levels of acetylcholine in the brain. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. In addition, 2-methylphenyl benzoylcarbamate has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methylphenyl benzoylcarbamate in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful in the development of new drugs for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 2-methylphenyl benzoylcarbamate in scientific research. One potential direction is the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to be a potent cholinesterase inhibitor and may be useful in the development of new drugs that can improve cognitive function in patients with neurodegenerative diseases. Another potential direction is the use of this compound in the development of new antioxidants and anti-inflammatory drugs. Overall, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2-methylphenyl benzoylcarbamate is a widely used compound in scientific research. Its ability to inhibit cholinesterase enzymes makes it a useful tool in the development of new drugs for the treatment of neurodegenerative diseases. In addition, its antioxidant and anti-inflammatory properties make it a promising compound for the development of new drugs that can protect cells from oxidative damage and reduce inflammation in the brain. While there are limitations to its use in lab experiments, the future of 2-methylphenyl benzoylcarbamate in scientific research is promising, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
2-methylphenyl benzoylcarbamate can be synthesized through the reaction of 2-methylphenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product can then be reacted with methyl isocyanate to form 2-methylphenyl benzoylcarbamate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-methylphenyl benzoylcarbamate has been found to have various applications in scientific research. One of the main applications of this compound is its use as a cholinesterase inhibitor. Cholinesterase inhibitors are used in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-methylphenyl benzoylcarbamate has been found to be a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
(2-methylphenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11-7-5-6-10-13(11)19-15(18)16-14(17)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPXYKWCLGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

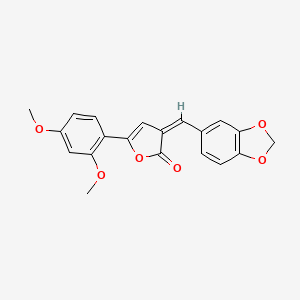
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)
![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)
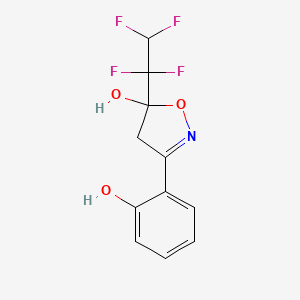
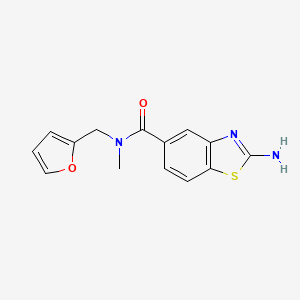
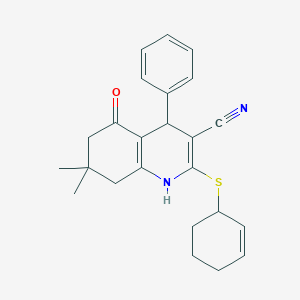
![methyl 4-{[3-(2-methoxybenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5200875.png)
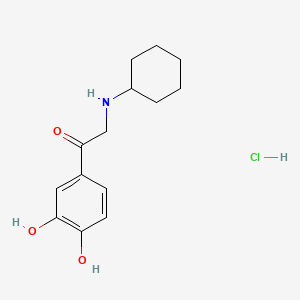
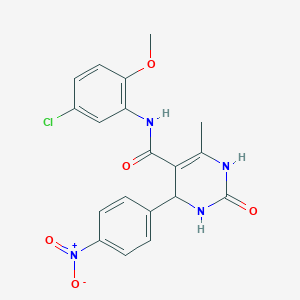
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)
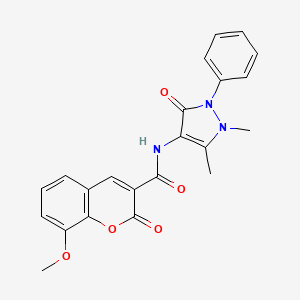
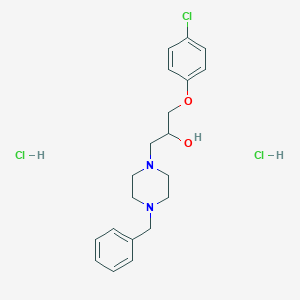
![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)
